molecular formula C12H22N2O3 B13024599 tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate

tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate

Cat. No.: B13024599
M. Wt: 242.31 g/mol
InChI Key: PGZYESLDSMCWSO-CABZTGNLSA-N
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Description

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate is a complex organic compound with a unique structure that combines a hexahydropyrano ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the hexahydropyrano ring followed by the introduction of the pyrrolidine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Uniqueness

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate is unique due to its specific combination of a hexahydropyrano ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1

InChI Key

PGZYESLDSMCWSO-CABZTGNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CNC[C@@H]1CCOC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1CCOC2

Origin of Product

United States

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